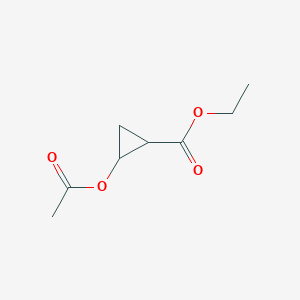

Ethyl 2-acetoxycyclopropanecarboxylate

Description

The exact mass of the compound Ethyl 2-(acetyloxy)cyclopropanecarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120426. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetyloxycyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-11-8(10)6-4-7(6)12-5(2)9/h6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYCEOHZDOYNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298056 | |

| Record name | ethyl 2-(acetyloxy)cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72229-07-3 | |

| Record name | Ethyl 2-(acetyloxy)cyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72229-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 120426 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072229073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72229-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(acetyloxy)cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(acetyloxy)cyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of Ethyl 2-Acetoxycyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of ethyl 2-acetoxycyclopropanecarboxylate, a functionalized cyclopropane derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature on this specific compound, this guide presents the most plausible formation mechanisms based on well-established synthetic methodologies for analogous structures. The information herein is intended to provide a robust theoretical and practical framework for the synthesis and further investigation of this molecule.

Two principal synthetic strategies are detailed: the direct rhodium-catalyzed cyclopropanation of vinyl acetate with ethyl diazoacetate, and a two-step sequence involving a Kulinkovich-type cyclopropanation followed by acetylation.

Route 1: Rhodium-Catalyzed Cyclopropanation of Vinyl Acetate

The most direct and atom-economical approach to this compound is the transition metal-catalyzed reaction between vinyl acetate and ethyl diazoacetate. Dirhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds and the subsequent stereoselective formation of cyclopropanes.[1][2][3][4]

Mechanism of Formation

The catalytic cycle for the rhodium(II)-catalyzed cyclopropanation is initiated by the reaction of the rhodium(II) catalyst with ethyl diazoacetate, leading to the extrusion of dinitrogen gas and the formation of a rhodium-carbene intermediate. This electrophilic carbene then reacts with the electron-rich double bond of vinyl acetate in a concerted, though possibly asynchronous, manner to yield the cyclopropane ring. The configuration of the alkene is generally retained in the product.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 39. Enantioselective synthesis of vinylcyclopropanes by rhodium(II) catalyzed decomposition of vinyldiazomethanes in the presence of alkenes - The Davies Group [scholarblogs.emory.edu]

Spectroscopic and Synthetic Profile of Ethyl 2-Acetoxycyclopropanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of ethyl 2-acetoxycyclopropanecarboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of available data for structurally related compounds and predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, a plausible synthetic protocol and standard methodologies for spectroscopic analysis are outlined.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its key structural analogs. These values are intended to serve as a reference for the identification and characterization of this molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

Predicted for this compound in CDCl₃ at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted) | Notes |

| ~4.5 - 4.8 | m | 1H | H-2 (CH-OAc) | Downfield shift due to electronegative acetate group. |

| ~4.1 - 4.2 | q | 2H | -O-CH₂-CH₃ | Typical range for ethyl ester methylene protons. |

| ~2.0 - 2.1 | s | 3H | -O-C(O)-CH₃ | Characteristic singlet for acetate methyl protons. |

| ~1.8 - 2.0 | m | 1H | H-1 (CH-COOEt) | |

| ~1.2 - 1.4 | m | 2H | H-3 (CH₂) | Cyclopropyl methylene protons. |

| ~1.2 - 1.3 | t | 3H | -O-CH₂-CH₃ | Typical range for ethyl ester methyl protons. |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Predicted for this compound in CDCl₃ at 100 MHz.

| Chemical Shift (δ) ppm | Assignment (Predicted) | Notes |

| ~170 - 172 | -O-C (O)-CH₃ | Acetate carbonyl carbon. |

| ~168 - 170 | -C (O)-O-CH₂-CH₃ | Ester carbonyl carbon. |

| ~65 - 68 | C-2 (CH-OAc) | Carbon bearing the acetate group. |

| ~60 - 62 | -O-CH₂ -CH₃ | Ethyl ester methylene carbon. |

| ~25 - 28 | C-1 (CH-COOEt) | Carbon bearing the ester group. |

| ~20 - 22 | -O-C(O)-CH₃ | Acetate methyl carbon. |

| ~14 - 16 | C-3 (CH₂) | Cyclopropyl methylene carbon. |

| ~14 | -O-CH₂-CH₃ | Ethyl ester methyl carbon. |

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment (Predicted) | Intensity |

| ~2980 | C-H stretch (alkane) | Medium |

| ~1740 | C=O stretch (ester, acetate) | Strong |

| ~1230 | C-O stretch (acetate) | Strong |

| ~1180 | C-O stretch (ester) | Strong |

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Ion Assignment (Predicted) | Notes |

| 172 | [M]⁺ | Molecular ion |

| 129 | [M - C₂H₅O]⁺ | Loss of ethoxy group |

| 113 | [M - OCOCH₃]⁺ | Loss of acetyl group |

| 101 | [M - COOC₂H₅]⁺ | Loss of carbethoxy group |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis Protocol: Acetylation of Ethyl 2-hydroxycyclopropanecarboxylate

This proposed synthesis involves the acetylation of the corresponding hydroxy ester.

Materials:

-

Ethyl 2-hydroxycyclopropanecarboxylate

-

Acetic anhydride

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, chromatography columns).

Procedure:

-

Dissolve ethyl 2-hydroxycyclopropanecarboxylate in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a slight excess of pyridine or triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a slight excess of acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute hydrochloric acid (if pyridine was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean plates first, which is then automatically subtracted from the sample spectrum.

2.2.3. Mass Spectrometry (MS)

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) for sample introduction and separation.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Ion Source Temperature: 200-230 °C

-

Electron Energy: 70 eV

-

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 40-400 amu.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

An In-depth Technical Guide to Ethyl 2-acetoxycyclopropanecarboxylate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-acetoxycyclopropanecarboxylate, a functionally rich organic molecule, holds significant potential in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties and reactivity, offering valuable insights for its application in research and development.

Core Chemical Properties

This compound (CAS No: 72229-07-3) is a colorless to light yellow liquid with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1][2] Due to its strained cyclopropane ring and the presence of two ester functionalities, this compound exhibits a unique combination of stability and reactivity. For optimal stability, it should be stored in a dry environment at 2-8°C.[1]

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | Value (this compound) | Value (Ethyl 2-acetoxypropanoate) |

| CAS Number | 72229-07-3 | 545-33-5 |

| Molecular Formula | C₈H₁₂O₄ | C₇H₁₂O₄ |

| Molecular Weight | 172.18 g/mol [1][2] | 160.17 g/mol [3] |

| Boiling Point | Data not available | 171 °C (calculated)[3] |

| Melting Point | Data not available | Data not available |

| Density | Data not available | Data not available |

| Solubility | Data not available | Log10 of Water solubility in mol/l: -0.59 (calculated)[3] |

| Storage Temperature | 2-8°C[1] | Not specified |

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. However, analysis of related compounds can provide expected spectral features. For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the protons on the cyclopropane ring, which would likely appear as complex multiplets due to their diastereotopic nature. The ¹³C NMR would show distinct resonances for the carbonyl carbons of the ester and acetate groups, as well as for the carbons of the ethyl and cyclopropyl groups. The IR spectrum would be characterized by strong C=O stretching vibrations for the two ester groups.

Reactivity and Key Reactions

The reactivity of this compound is governed by the interplay of its two key functional groups: the ester and the cyclopropane ring.

Ester Group Reactivity

The ethyl ester and acetoxy groups are susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

1. Hydrolysis:

Under both acidic and basic conditions, the ester linkages can be cleaved.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester groups are hydrolyzed to the corresponding carboxylic acid and alcohols (ethanol and acetic acid). The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

-

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, leads to the formation of the carboxylate salt and the respective alcohols. This reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid.

2. Transesterification:

This reaction involves the exchange of the alkoxy group of the ester with another alcohol. It can be catalyzed by either an acid or a base. For example, reacting this compound with methanol in the presence of a catalyst would yield the corresponding methyl ester.

Cyclopropane Ring Reactivity

The cyclopropane ring in this compound is activated by the electron-withdrawing ester group, making it susceptible to ring-opening reactions with various nucleophiles. This "donor-acceptor" nature of the cyclopropane is a key feature of its reactivity.

Ring-Opening Reactions:

The strained three-membered ring can be opened by nucleophiles, often under acidic or basic conditions. The regioselectivity of the ring opening is influenced by the electronic and steric nature of the substituents on the cyclopropane ring. For donor-acceptor cyclopropanes, nucleophilic attack typically occurs at the carbon atom bearing the donor group, leading to a 1,3-addition product.

Experimental Protocols (Exemplary)

While specific, validated protocols for this compound are scarce, the following methodologies for related compounds can be adapted.

Synthesis:

A plausible synthetic route could involve the cyclopropanation of an appropriate alkene precursor, such as ethyl 2-acetoxyacrylate, using a carbene or carbenoid source. Alternatively, modification of a pre-existing cyclopropane carboxylic acid derivative could be employed.

General Protocol for Base-Catalyzed Hydrolysis (Saponification):

-

Dissolve this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add an aqueous solution of a strong base (e.g., 1 M NaOH) in stoichiometric excess.

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate.

-

Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

General Protocol for Acid-Catalyzed Transesterification:

-

Dissolve this compound in a large excess of the desired alcohol (e.g., methanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or dry HCl gas).

-

Heat the reaction mixture under reflux and monitor its progress by TLC or gas chromatography (GC).

-

Once the reaction is complete, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Remove the excess alcohol under reduced pressure.

-

Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate to obtain the crude transesterified product.

-

Purify the product by distillation or column chromatography.

Logical Relationships and Reaction Mechanisms

The chemical transformations of this compound can be visualized through reaction pathway diagrams.

Caption: Mechanisms of ester hydrolysis.

Caption: Generalized ring-opening pathway.

Applications in Drug Development

The cyclopropane motif is of significant interest in medicinal chemistry due to its unique conformational properties and its ability to act as a bioisostere for other functional groups. While specific applications of this compound in drug development are not extensively documented, its structural features suggest several potential uses:

-

Scaffold for Novel Therapeutics: The rigid cyclopropane core can be used to orient appended functional groups in a precise three-dimensional arrangement, which is crucial for optimizing interactions with biological targets.

-

Pro-drug Design: The ester functionalities can be exploited in pro-drug strategies, where the active compound is released upon enzymatic or chemical hydrolysis in vivo.

-

Metabolic Stability: The introduction of a cyclopropane ring can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.

Conclusion

This compound is a versatile building block with a rich and varied reactivity profile. Its ester groups readily undergo hydrolysis and transesterification, while the activated cyclopropane ring is amenable to nucleophilic ring-opening reactions. These characteristics make it a valuable tool for the synthesis of complex organic molecules. Further research into its specific properties and the development of optimized experimental protocols will undoubtedly unlock its full potential in synthetic chemistry and the design of novel therapeutic agents.

References

An In-depth Technical Guide to the Ring-Opening Reactions of Ethyl 2-acetoxycyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-acetoxycyclopropanecarboxylate is a versatile synthetic intermediate belonging to the class of donor-acceptor cyclopropanes. The inherent ring strain and the electronic properties conferred by the vicinal electron-donating (acetoxy) and electron-withdrawing (ethyl carboxylate) groups make it susceptible to a variety of stereoselective ring-opening reactions. This guide provides a comprehensive overview of the key transformations of this compound, detailing reaction mechanisms, experimental protocols, and potential applications in organic synthesis and drug development.

Introduction: The Chemistry of Donor-Acceptor Cyclopropanes

Donor-acceptor (D-A) cyclopropanes are a class of highly reactive three-membered rings substituted with both an electron-donating group and an electron-withdrawing group. This substitution pattern polarizes the distal C-C bond of the cyclopropane ring, facilitating its cleavage under various reaction conditions.[1][2] The ring-opening of D-A cyclopropanes provides access to a diverse array of functionalized acyclic compounds, often with high stereocontrol, making them valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[3][4]

This compound, with its acetoxy (donor) and ethyl carboxylate (acceptor) moieties, is a prime candidate for such transformations. The ring-opening of this molecule can be initiated by a range of reagents, including nucleophiles, electrophiles, and transition metal catalysts, leading to the formation of valuable γ-functionalized carbonyl compounds and other important synthetic intermediates.

General Reaction Mechanisms

The ring-opening of this compound typically proceeds through the formation of a zwitterionic intermediate upon cleavage of the polarized C1-C2 bond. The nature of the catalyst and the attacking species dictates the subsequent reaction pathway.

Lewis Acid Catalysis

Lewis acids are commonly employed to activate donor-acceptor cyclopropanes towards nucleophilic attack.[5] The Lewis acid coordinates to the carbonyl oxygen of the ester group, further increasing the polarization of the cyclopropane ring and facilitating its opening.

References

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01933D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (4+3) Annulation of Donor‐Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-Acetoxycyclopropanecarboxylate: A Versatile Building Block for Natural Product Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-acetoxycyclopropanecarboxylate is a highly functionalized cyclopropane derivative that holds significant potential as a versatile building block in the synthesis of complex natural products. Its strained three-membered ring, coupled with the presence of an ester and a reactive acetate group, offers a unique platform for a variety of synthetic transformations. This guide provides a comprehensive overview of the utility of this compound, focusing on its application in a plausible synthetic route to the phytotoxin (+)-coronafacic acid.

Core Reactivity and Synthetic Potential

The key to the synthetic utility of this compound lies in the reactivity of the acetate group as a leaving group in nucleophilic substitution reactions and the potential for ring-opening reactions of the cyclopropane ring. These reactions allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

A particularly valuable transformation is the conversion of this compound into ethyl 2-vinylcyclopropanecarboxylate. This transformation can be achieved through a nucleophilic substitution reaction, for instance, using a vinyl organometallic reagent like a vinyl cuprate. The resulting vinylcyclopropane is a key intermediate that can undergo further elaboration, making it a pivotal component in the synthesis of various natural products.

Application in the Synthesis of (+)-Coronafacic Acid: A Plausible Route

(+)-Coronafacic acid, a component of the phytotoxin coronatine, is a bicyclic natural product featuring a hydrindane skeleton.[1][2][3] A known synthetic strategy towards (+)-coronafacic acid involves the iron-mediated cyclocarbonylation of an alkenyl cyclopropane to construct the core bicyclic structure.[1][2][3] this compound can serve as a precursor to the required alkenyl cyclopropane intermediate, thus providing a hypothetical but chemically sound starting point for the total synthesis of this natural product.

The proposed synthetic pathway can be envisioned in two main stages:

-

Formation of the Alkenyl Cyclopropane Intermediate: Conversion of this compound to an ethyl 2-alkenylcyclopropanecarboxylate.

-

Iron-Mediated Cyclocarbonylation and Elaboration: Construction of the bicyclic core and subsequent functional group manipulations to afford (+)-coronafacic acid.

Experimental Protocols

This section provides detailed experimental protocols for the key transformations in the proposed synthesis of (+)-coronafacic acid starting from an alkenyl cyclopropane derived from this compound.

3.1. Synthesis of Ethyl 2-Alkenylcyclopropanecarboxylate (Hypothetical Protocol)

Reaction: this compound + (Alkenyl)₂CuLi → Ethyl 2-alkenylcyclopropanecarboxylate

Procedure:

-

To a stirred solution of copper(I) iodide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added a solution of an alkenyl lithium reagent dropwise.

-

The resulting mixture is stirred at -78 °C for 30 minutes to form the lithium dialkenylcuprate.

-

A solution of this compound in anhydrous THF is then added dropwise to the cuprate solution.

-

The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired ethyl 2-alkenylcyclopropanecarboxylate.

3.2. Iron-Mediated Cyclocarbonylation of an Alkenyl Cyclopropane

This protocol is adapted from the synthesis of (+)-coronafacic acid.[2]

Reaction: Ethyl 2-alkenylcyclopropanecarboxylate + Fe(CO)₅ → Bicyclic Enone

Procedure:

-

A solution of the ethyl 2-alkenylcyclopropanecarboxylate in a suitable solvent (e.g., toluene) is prepared in a reaction vessel equipped with a reflux condenser.

-

Diiron nonacarbonyl (Fe₂(CO)₉) or iron pentacarbonyl (Fe(CO)₅) is added to the solution.

-

The reaction mixture is heated to reflux under a carbon monoxide atmosphere (if using Fe(CO)₅) or under an inert atmosphere (if using Fe₂(CO)₉).

-

The reaction is monitored by TLC or gas chromatography (GC) until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove insoluble iron residues.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the bicyclic enone.

References

Chiral Resolution of Ethyl 2-Acetoxycyclopropanecarboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the chiral resolution of ethyl 2-acetoxycyclopropanecarboxylate, a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry of this compound can be critical for its desired biological activity, making its enantioselective synthesis or resolution a key step in the development of new chemical entities. This document details three primary resolution strategies: Enzymatic Kinetic Resolution (EKR), Diastereomeric Salt Crystallization, and Chiral High-Performance Liquid Chromatography (HPLC), complete with illustrative experimental protocols, comparative data, and process visualizations.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a highly efficient and environmentally benign method that leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between the enantiomers of a racemic mixture. For an ester like this compound, this is typically achieved through enantioselective hydrolysis.

In this process, one enantiomer of the racemic ester is preferentially hydrolyzed by the lipase to the corresponding carboxylic acid, while the other enantiomer remains largely unreacted. This results in a mixture of an enantiomerically enriched carboxylic acid and the enantiomerically enriched, unreacted ester. These two products can then be readily separated by standard chemical techniques, such as acid-base extraction.

Illustrative Experimental Protocol: Lipase-Catalyzed Hydrolysis

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Lipase B from Candida antarctica - Novozym® 435)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Organic co-solvent (e.g., Toluene or tert-Butyl methyl ether [MTBE])

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of racemic this compound (1.0 equivalent) is prepared in a mixture of phosphate buffer and an organic co-solvent.

-

Immobilized lipase (typically 10-50% by weight of the substrate) is added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C).

-

The progress of the reaction is monitored by chiral HPLC to determine the conversion percentage and the enantiomeric excess (e.e.) of both the remaining ester and the carboxylic acid product.

-

The reaction is terminated at approximately 50% conversion by filtering off the enzyme.

-

The unreacted, enantiomerically enriched ester is isolated from the organic phase.

-

The aqueous phase is acidified with 1 M HCl, and the resulting enantiomerically enriched 2-acetoxycyclopropanecarboxylic acid is extracted with ethyl acetate.

Data Presentation: Comparative Lipase Performance

The choice of enzyme and solvent system can significantly impact the efficiency and selectivity of the resolution. The following table provides illustrative data for the resolution of a generic cyclopropane ester.

| Lipase Source | Co-Solvent | Time (h) | Conversion (%) | e.e. of Unreacted Ester (%) | e.e. of Acid Product (%) |

| Candida antarctica B | Toluene | 24 | 51 | >98 | 96 |

| Pseudomonas cepacia | MTBE | 36 | 49 | 95 | >99 |

| Candida rugosa | Heptane | 48 | 45 | 82 | 98 |

Visualization: EKR Workflow

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Diastereomeric Salt Crystallization

This classical resolution technique is employed for chiral carboxylic acids. Therefore, the initial step involves the hydrolysis of racemic this compound to its corresponding carboxylic acid. The racemic acid is then reacted with an enantiomerically pure chiral base to form a mixture of diastereomeric salts.

Because diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one in the mother liquor. After separation, the enantiomerically pure carboxylic acids are recovered by treating the diastereomeric salts with a strong acid.

Illustrative Experimental Protocol

Step 1: Hydrolysis

-

Racemic this compound is hydrolyzed to racemic 2-acetoxycyclopropanecarboxylic acid using a base such as lithium hydroxide in a methanol/water mixture.

Step 2: Diastereomeric Salt Formation and Crystallization

-

The racemic acid (1.0 equivalent) is dissolved in a suitable solvent (e.g., ethanol, acetone).

-

An enantiomerically pure chiral base (0.5-1.0 equivalent), such as (R)-(+)-α-phenylethylamine or quinine, is added.

-

The solution is allowed to cool slowly to induce crystallization of the less soluble diastereomeric salt.

-

The crystals are collected by filtration. Recrystallization may be performed to enhance diastereomeric purity.

Step 3: Liberation of the Enantiopure Acid

-

The purified diastereomeric salt is dissolved in water and acidified with a strong acid (e.g., 2 M HCl).

-

The resulting enantiomerically pure 2-acetoxycyclopropanecarboxylic acid is then isolated by extraction or filtration.

-

The other enantiomer can be recovered from the mother liquor from the crystallization step.

Data Presentation: Chiral Resolving Agent Performance

| Chiral Resolving Agent | Solvent | Yield of Less Soluble Salt (%) | d.e. of Salt (%) | e.e. of Liberated Acid (%) |

| (R)-α-Phenylethylamine | Ethanol | 35-45 | >95 | >98 |

| Quinine | Acetone | 30-40 | >98 | >99 |

| Brucine | Methanol/Water | 40-48 | >97 | >98 |

Visualization: Diastereomeric Salt Crystallization Workflow

Caption: Logical workflow for chiral resolution via diastereomeric salt crystallization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative tool for the direct separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The difference in the stability of these complexes for the two enantiomers results in their differential elution from the column.

Illustrative Experimental Protocol (Analytical Scale)

Instrumentation and Materials:

-

HPLC system equipped with a UV detector

-

Chiral column (e.g., Daicel Chiralpak® AD-H or Chiralcel® OD-H)

-

Racemic this compound

-

HPLC-grade mobile phase solvents (e.g., n-hexane, isopropanol)

-

Optional acidic modifier (e.g., trifluoroacetic acid [TFA])

Procedure:

-

A solution of the racemic ester is prepared in the mobile phase.

-

The chiral column is equilibrated with the mobile phase (e.g., a mixture of n-hexane and isopropanol).

-

The sample is injected into the HPLC system.

-

The enantiomers are separated on the column and detected by the UV detector as they elute.

-

The enantiomeric excess is determined by integrating the areas of the two enantiomer peaks in the resulting chromatogram.

-

For preparative separations, this process is scaled up using a larger column, and the separated fractions are collected.

Data Presentation: Chiral HPLC Separation Parameters

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |

| Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 8.5 | 10.2 | >1.5 |

| Chiralcel® OD-H | n-Hexane/Ethanol (95:5) + 0.1% TFA | 0.8 | 12.3 | 14.1 | >1.8 |

Visualization: Chiral HPLC Workflow

Caption: General workflow for the chiral separation of this compound by HPLC.

The Reactivity of Ethyl 2-Acetoxycyclopropanecarboxylate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-acetoxycyclopropanecarboxylate is a versatile building block in organic synthesis, classified as a donor-acceptor (D-A) cyclopropane. The presence of both an electron-withdrawing ester group and a potential leaving group in the form of the acetoxy substituent activates the cyclopropane ring for reactions with a wide array of nucleophiles. This guide provides a comprehensive overview of the expected reactivity of this compound, detailing the primary reaction pathways, offering experimental protocols for key transformations, and presenting quantitative data from analogous systems to predict reaction outcomes.

Introduction to the Reactivity of this compound

The cyclopropane ring, with its inherent strain and π-character, can participate in a variety of chemical transformations. In this compound, this reactivity is significantly enhanced by the electronic effects of its substituents. The ester group acts as an electron-acceptor, polarizing the C1-C2 bond and making the cyclopropane ring susceptible to nucleophilic attack. The acetoxy group at C2 can function as a leaving group, facilitating nucleophilic substitution, or as a donor group that further activates the ring for opening.

Consequently, two primary reaction pathways are anticipated when this compound interacts with nucleophiles:

-

Nucleophilic Substitution (SN2-type): In this pathway, the nucleophile attacks the carbon bearing the acetoxy group, leading to its displacement and the formation of a new bond. This reaction typically proceeds with inversion of stereochemistry at the reaction center, retaining the cyclopropane ring.

-

Nucleophilic Ring-Opening: This pathway involves the cleavage of a carbon-carbon bond within the cyclopropane ring, driven by the relief of ring strain. The nucleophile attacks one of the carbon atoms of the ring, leading to the formation of a 1,3-difunctionalized acyclic product. The regioselectivity of this attack is influenced by the electronic nature of the substituents.

The preferred reaction pathway is dependent on several factors, including the nature and strength of the nucleophile, the solvent, the reaction temperature, and the potential use of catalysts.

Mechanistic Pathways and Stereochemistry

The reaction of this compound with nucleophiles can be visualized through the following mechanistic diagrams.

Caption: SN2-type nucleophilic substitution pathway.

Caption: Nucleophilic ring-opening pathway.

The stereochemical outcome of these reactions is of significant interest. For the SN2-type substitution, a backside attack of the nucleophile relative to the leaving group is expected, resulting in an inversion of the stereocenter.[1] In the case of ring-opening reactions, the stereochemistry of the starting material will also dictate the stereochemistry of the resulting acyclic product.

Reactions with Various Nucleophiles: Data and Protocols

While specific data for this compound is limited in the literature, the following sections provide predicted outcomes and experimental protocols based on the well-established reactivity of analogous donor-acceptor cyclopropanes.

Reactions with Nitrogen Nucleophiles (e.g., Amines, Azides)

Nitrogen nucleophiles are expected to react readily with this compound, leading to the formation of valuable aminocyclopropane derivatives or ring-opened products. The use of Lewis acids can catalyze the ring-opening of donor-acceptor cyclopropanes with amines.[2]

Table 1: Representative Reactions with Nitrogen Nucleophiles

| Nucleophile | Product Type | Catalyst | Solvent | Temperature (°C) | Yield (%) (Analogous Systems) | Reference |

| Benzylamine | Dihydropyrrole (via ring-opening/cyclization) | Ni(ClO4)2·6H2O | CH2Cl2 | Reflux | 70-90 | [2] |

| Sodium Azide | Azidocyclopropane (SN2) or Ring-opened azide | None | DMF | 50-70 | 60-85 | [3][4] |

| Aniline | Ring-opened product | Lewis Acid | Dioxane | 80-100 | 65-80 | [2] |

Experimental Protocol: Reaction with Sodium Azide

This protocol describes a general procedure for the azidation of an activated cyclopropane, which can be adapted for this compound.

-

Materials:

-

This compound (1.0 eq)

-

Sodium azide (1.5 eq)[5]

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of this compound in anhydrous DMF, add sodium azide.

-

Stir the reaction mixture at 60 °C under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired azido-cyclopropane or ring-opened product.

-

References

- 1. youtube.com [youtube.com]

- 2. Functionalized 4-Carboxy- and 4-Keto-2,3-dihydropyrroles via Ni(II)-Catalyzed Nucleophilic Amine Ring-Opening Cyclizations of Cyclopropanes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Reaction of Allenyl Esters with Sodium Azide: An Efficient Synthesis of E-Vinyl Azides and Polysubstituted Pyrroles [organic-chemistry.org]

- 5. Sodium Azide | NaN3 | CID 33557 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Fundamental Chemistry of Activated Cyclopropanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemistry of activated cyclopropanes, a class of strained three-membered rings that have emerged as powerful and versatile building blocks in modern organic synthesis. Activated by the presence of both electron-donating and electron-withdrawing groups, these compounds exhibit a unique reactivity profile, enabling a diverse array of chemical transformations. This document details their synthesis, explores their multifaceted reactivity in ring-opening reactions, cycloadditions, and rearrangements, and highlights their significant applications in the construction of complex molecular architectures relevant to drug discovery and development. The guide includes detailed experimental protocols for key transformations, quantitative data for reaction performance, and visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding and practical application of this important chemical motif.

Introduction: The Unique Nature of Activated Cyclopropanes

The cyclopropane ring, the smallest of the cycloalkanes, possesses a significant degree of ring strain, estimated to be around 27.5 kcal/mol.[1] This inherent strain, a consequence of distorted bond angles and eclipsing interactions, is a key driver of the reactivity of cyclopropane derivatives. In their unactivated form, cyclopropanes are relatively inert. However, the strategic placement of both an electron-donating group (D) and an electron-accepting group (A) on the cyclopropane ring dramatically alters its chemical behavior, giving rise to what are known as "activated" or "donor-acceptor" cyclopropanes.

The synergistic "push-pull" electronic effect in donor-acceptor cyclopropanes polarizes the vicinal carbon-carbon bond, rendering it susceptible to cleavage.[1] This polarization, coupled with the inherent ring strain, makes these molecules highly versatile three-carbon synthons, capable of participating in a wide range of chemical transformations under relatively mild conditions.[2] The ability to undergo stereocontrolled ring-opening and cycloaddition reactions has positioned activated cyclopropanes as invaluable intermediates in the synthesis of complex carbocyclic and heterocyclic scaffolds, which are prevalent in medicinally relevant compounds.[3][4] The rigid cyclopropyl motif can also impart favorable pharmacological properties, such as increased metabolic stability and enhanced binding affinity, making it a desirable feature in drug design.[5][6]

Synthesis of Activated Cyclopropanes

The construction of the activated cyclopropane framework can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Michael-Initiated Ring Closure (MIRC)

One of the most common and versatile methods for synthesizing donor-acceptor cyclopropanes is the Michael-initiated ring-closure (MIRC) reaction.[7] This process typically involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring.

Transition Metal-Catalyzed Cyclopropanation

Transition metal-catalyzed decomposition of diazo compounds in the presence of an alkene is a powerful method for the formation of cyclopropane rings.[5][7] Rhodium(II) and copper(I) complexes are frequently employed catalysts for these transformations. The use of chiral ligands on the metal catalyst has enabled the development of highly enantioselective cyclopropanation reactions.

Simmons-Smith and Related Reactions

The Simmons-Smith reaction and its modifications utilize a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene.[8][9][10] This method is known for its reliability and stereospecificity. The use of directing groups, such as allylic alcohols, can control the facial selectivity of the cyclopropanation.[2][11]

Reactivity and Synthetic Applications

The reactivity of activated cyclopropanes is dominated by processes that lead to the release of ring strain. These transformations can be broadly categorized into ring-opening reactions and cycloadditions.

Ring-Opening Reactions

The polarized C-C bond in donor-acceptor cyclopropanes is susceptible to cleavage by a variety of reagents, leading to the formation of 1,3-difunctionalized acyclic compounds.

A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can open the cyclopropane ring, typically in the presence of a Lewis acid to further activate the acceptor group.[2][11] These reactions provide access to valuable γ-substituted compounds.

The development of chiral catalysts has enabled highly enantioselective ring-opening reactions, providing a powerful tool for the synthesis of enantioenriched building blocks.[11] For instance, the kinetic resolution of racemic cyclopropanes or the desymmetrization of meso-cyclopropanes can be achieved with high fidelity.

Cycloaddition Reactions

Activated cyclopropanes can formally act as 1,3-dipole synthons in cycloaddition reactions, providing access to five- and six-membered rings. These transformations are often catalyzed by Lewis acids, which promote the opening of the cyclopropane to a zwitterionic intermediate that is then trapped by a dipolarophile.[12]

[3+2] cycloadditions of donor-acceptor cyclopropanes with various partners, such as aldehydes, imines, and alkenes, are widely used for the synthesis of five-membered carbocycles and heterocycles.[12][13][14][15][16]

The [3+3] cycloaddition of activated cyclopropanes with 1,3-dipoles or their equivalents provides an efficient route to six-membered heterocyclic systems.

Quantitative Data

The following tables summarize quantitative data for representative reactions involving activated cyclopropanes, providing insights into reaction efficiency and stereoselectivity.

Table 1: Enantioselective Cyclopropanation of Allylic Alcohols [2][17]

| Entry | Allylic Alcohol Substrate | Catalyst System | Yield (%) | ee (%) |

| 1 | Cinnamyl alcohol | Ti-TADDOLate/Zn(CH₂I)₂ | 90 | 94 |

| 2 | (E)-3-(2-Naphthyl)prop-2-en-1-ol | Ti-TADDOLate/Zn(CH₂I)₂ | 85 | 92 |

| 3 | (E)-3-(2-Furyl)prop-2-en-1-ol | Ti-TADDOLate/Zn(CH₂I)₂ | 88 | 93 |

| 4 | Geraniol | Ti-TADDOLate/Zn(CH₂I)₂ | 65 | 78 |

Table 2: Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes with Aldehydes [13]

| Entry | Cyclopropane Donor | Aldehyde | Lewis Acid | Yield (%) | dr (cis:trans) |

| 1 | Phenyl | Benzaldehyde | Sc(OTf)₃ | 85 | >95:5 |

| 2 | Phenyl | Isobutyraldehyde | Sc(OTf)₃ | 92 | >95:5 |

| 3 | 2-Naphthyl | Benzaldehyde | Sc(OTf)₃ | 78 | >95:5 |

| 4 | Phenyl | Acrolein | Sc(OTf)₃ | 65 | >95:5 |

Table 3: Kinetic Data for Nucleophilic Ring-Opening of Activated Cyclopropanes [1]

| Nucleophile | Cyclopropane Acceptor | Solvent | k₂ (M⁻¹s⁻¹) |

| Thiophenolate | 1,1-Dicyanocyclopropane | DMSO | 1.2 x 10⁻² |

| Azide | 1,1-Dicyanocyclopropane | DMSO | 3.5 x 10⁻⁴ |

| Thiophenolate | Diethyl 1,1-cyclopropanedicarboxylate | DMSO | 4.1 x 10⁻⁵ |

Experimental Protocols

This section provides detailed experimental procedures for key transformations involving activated cyclopropanes.

General Procedure for Enantioselective Cyclopropanation of Allylic Alcohols[2][17]

To a stirred suspension of the chiral titanium-TADDOLate catalyst (0.25 equiv) and activated 4 Å molecular sieves in anhydrous dichloromethane (CH₂Cl₂) at -40 °C under an inert atmosphere is added a solution of bis(iodomethyl)zinc (Zn(CH₂I)₂) (1.0 equiv) in CH₂Cl₂. The mixture is stirred for 30 minutes, after which a solution of the allylic alcohol (1.0 equiv) in CH₂Cl₂ is added dropwise. The reaction mixture is allowed to warm to 0 °C and stirred for 1.5 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.

General Procedure for Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes with Aldehydes[13][15]

To a solution of the donor-acceptor cyclopropane (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature is added scandium(III) triflate (Sc(OTf)₃) (10 mol%). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 1-4 hours). Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the corresponding tetrahydrofuran derivative.

General Procedure for Simmons-Smith Cyclopropanation[9][10]

To a flask containing a stirred suspension of zinc-copper couple (2.0 equiv) in anhydrous diethyl ether under an inert atmosphere is added diiodomethane (1.5 equiv). The mixture is stirred at room temperature for 30 minutes. A solution of the alkene (1.0 equiv) in diethyl ether is then added, and the resulting mixture is heated to reflux for 12-24 hours. After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered through a pad of Celite®, and the filtrate is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to afford the cyclopropane.

Visualizations

The following diagrams illustrate key concepts and workflows related to the chemistry of activated cyclopropanes.

Spectroscopic Data

The characterization of activated cyclopropanes relies heavily on spectroscopic techniques. Below are typical spectroscopic data for a representative donor-acceptor cyclopropane, diethyl 2-phenylcyclopropane-1,1-dicarboxylate.[18]

Table 4: Spectroscopic Data for Diethyl 2-phenylcyclopropane-1,1-dicarboxylate

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 4.25-4.10 (m, 4H, OCH₂), 3.15 (t, J = 8.8 Hz, 1H, CH-Ph), 2.10 (dd, J = 8.8, 5.2 Hz, 1H, CH₂), 1.65 (dd, J = 8.8, 5.2 Hz, 1H, CH₂), 1.25 (t, J = 7.1 Hz, 6H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.8, 167.2, 134.5, 129.0, 128.6, 127.2, 61.8, 61.6, 38.4, 34.1, 19.2, 14.1 |

| IR (neat, cm⁻¹) | 3030, 2985, 1725 (C=O), 1600, 1495, 1260, 1150, 1020 |

| MS (EI) | m/z (%) 262 (M⁺, 15), 217 (45), 189 (100), 145 (85), 117 (95), 91 (80) |

Conclusion

Activated cyclopropanes represent a cornerstone of modern synthetic chemistry, offering a unique combination of strain and electronic activation that enables a vast and growing repertoire of chemical transformations. Their utility as versatile three-carbon building blocks for the construction of complex and medicinally relevant scaffolds is well-established. This guide has provided a comprehensive overview of their fundamental chemistry, from synthesis and reactivity to practical application, supported by quantitative data and detailed experimental protocols. The continued development of novel catalytic systems and a deeper understanding of their reaction mechanisms will undoubtedly lead to even more powerful and sophisticated applications of these remarkable molecules in the years to come, further solidifying their importance in the fields of organic synthesis and drug discovery.

References

- 1. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 6. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 11. Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Scope and mechanism for lewis acid-catalyzed cycloadditions of aldehydes and donor-acceptor cyclopropanes: evidence for a stereospecific intimate ion pair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction [organic-chemistry.org]

- 18. Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | C15H18O4 | CID 258820 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl 2-acetoxycyclopropanecarboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-acetoxycyclopropanecarboxylate as a versatile building block in medicinal chemistry. Due to its unique trifunctional nature, featuring a strained cyclopropane ring, an ester, and an acetoxy group, this molecule offers a gateway to novel chemical scaffolds with desirable pharmacological properties. The protocols detailed herein are based on established synthetic methodologies and provide a roadmap for the synthesis and derivatization of this valuable intermediate.

Introduction: The Significance of the Cyclopropane Motif in Drug Design

The cyclopropane ring is a highly sought-after structural motif in medicinal chemistry.[1][2] Its incorporation into drug candidates can confer a range of benefits, including:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups.[1][3]

-

Conformational Rigidity: The rigid three-membered ring can lock a molecule into a specific, bioactive conformation, which can lead to enhanced binding affinity for biological targets and improved selectivity.[1]

-

Bioisosterism: The cyclopropyl group can act as a bioisostere for various functional groups, such as alkenes and phenyl rings, allowing for the fine-tuning of physicochemical properties like lipophilicity and solubility.[2]

-

Novelty and Intellectual Property: The introduction of a cyclopropane ring can generate novel chemical entities, providing a pathway to new intellectual property.

This compound serves as a trifunctional building block, enabling diverse synthetic elaborations to access novel and medicinally relevant chemical space.

Synthesis of this compound

Protocol 1: Synthesis of Ethyl 2-hydroxycyclopropanecarboxylate via Simmons-Smith Cyclopropanation

This protocol is adapted from standard Simmons-Smith reaction procedures.[4][5][6][7]

Materials:

-

Ethyl acrylate

-

Diiodomethane (CH₂I₂)

-

Zinc-copper couple (Zn-Cu)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc-copper couple (2.2 equivalents). Suspend the couple in anhydrous diethyl ether.

-

Reaction Setup: To the stirred suspension, add a solution of diiodomethane (2.0 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel. The mixture should be gently refluxing.

-

Cyclopropanation: After the initial reaction subsides, add a solution of ethyl acrylate (1.0 equivalent) in anhydrous diethyl ether dropwise to the reaction mixture. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite to remove the zinc salts. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 2-hydroxycyclopropanecarboxylate.

Protocol 2: Acetylation of Ethyl 2-hydroxycyclopropanecarboxylate

This protocol is a standard procedure for the acetylation of alcohols.[8][9][10][11]

Materials:

-

Ethyl 2-hydroxycyclopropanecarboxylate

-

Acetic anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-hydroxycyclopropanecarboxylate (1.0 equivalent) in anhydrous pyridine and a catalytic amount of DMAP.

-

Acetylation: Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by the addition of methanol. Remove the pyridine by co-evaporation with toluene under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. If necessary, the product can be further purified by flash column chromatography.

Alternative Synthetic Approach: Rhodium-Catalyzed Cyclopropanation

An alternative, and often highly stereoselective, method involves the rhodium(II)-catalyzed reaction of ethyl acrylate with an appropriate diazoacetate. For instance, reaction with ethyl diazoacetate in the presence of a rhodium catalyst like Rh₂(OAc)₄ would yield the corresponding cyclopropane diester, which could then be selectively hydrolyzed and acetylated. Chiral rhodium catalysts can be employed to achieve enantioselective synthesis.[12][13][14][15]

Applications in Medicinal Chemistry

This compound is a versatile precursor for a variety of medicinally relevant scaffolds. The ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, the acetoxy group can be hydrolyzed to a hydroxyl group for further functionalization, or it can serve as a leaving group in nucleophilic substitution reactions. The cyclopropane ring itself can be a stable core or a reactive element for ring-opening reactions.

Conformationally constrained dipeptide mimics are valuable tools in drug discovery for improving the potency, selectivity, and metabolic stability of peptide-based therapeutics.[16][17][18][19][20] The rigid cyclopropane scaffold of this compound can be used to construct such mimics.

Protocol 3: Synthesis of a Cyclopropane-based Dipeptide Mimic

This protocol outlines the hydrolysis of the ester and subsequent amide coupling with an amino acid ester.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Ester Hydrolysis: Dissolve this compound (1.0 equivalent) in a mixture of THF and water (3:1). Add LiOH (1.2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture to pH 3-4 with 1 M HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 2-acetoxycyclopropanecarboxylic acid.

-

Amide Coupling: To a solution of the resulting carboxylic acid (1.0 equivalent), the amino acid ester hydrochloride (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM, add DIPEA (2.5 equivalents). Cool the mixture to 0 °C and add DCC or EDC (1.1 equivalents). Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired dipeptide mimic.

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[21][22][23] The cyclopropane ring can serve as a rigid carbocyclic replacement for the furanose sugar moiety in natural nucleosides.

Protocol 4: Synthesis of a Cyclopropyl Nucleoside Analogue

This protocol describes a potential pathway involving the conversion of the ester to an amino group, followed by coupling with a nucleobase precursor.

Materials:

-

This compound

-

Hydrazine hydrate

-

Sodium nitrite (NaNO₂)

-

Aqueous HCl

-

A protected nucleobase (e.g., 5-fluorouracil)

-

Coupling agent (e.g., Mitsunobu conditions: triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD))

-

Anhydrous THF

Procedure:

-

Conversion to Azide: Convert the ester to the corresponding acyl hydrazide by reacting with hydrazine hydrate. Subsequently, treat the acyl hydrazide with sodium nitrite in acidic media to form the acyl azide.

-

Curtius Rearrangement: Perform a Curtius rearrangement on the acyl azide by gentle heating in an inert solvent to yield the isocyanate. Hydrolyze the isocyanate to the corresponding amine.

-

Mitsunobu Coupling: Dissolve the resulting cyclopropylamine, the protected nucleobase, and triphenylphosphine in anhydrous THF. Cool the solution to 0 °C and add DEAD dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction and purify the crude product by column chromatography to yield the protected nucleoside analogue. Subsequent deprotection steps will yield the final compound.

Quantitative Data and Performance

The incorporation of a cyclopropane moiety can significantly impact the physicochemical and biological properties of a molecule. The following tables provide illustrative data on how cyclopropane-containing compounds can exhibit improved metabolic stability and potent biological activity.

Table 1: Comparative Hydrolytic Stability of an Ester Prodrug

This table presents a hypothetical comparison of the hydrolytic stability of a cyclopropanecarboxylic acid ester, a potential prodrug, with its non-cyclopropane analogue. The data illustrates the increased stability conferred by the cyclopropyl group.

| Compound | Structure | Half-life (t½) at pH 7.4, 37 °C (hours) |

| Acyclic Ester | R-CO-O-R' | 12 |

| Cyclopropyl Ester | c-Pr-CO-O-R' | 48 |

Data is illustrative and intended to demonstrate the general principle of increased metabolic stability.

Table 2: Biological Activity of Cyclopropane-Containing Enzyme Inhibitors

This table showcases representative IC₅₀ values for a series of hypothetical cyclopropane-containing inhibitors against a target enzyme, demonstrating the potential for high potency.

| Inhibitor | Modification on Cyclopropane Ring | IC₅₀ (nM) |

| CP-1 | -H | 150 |

| CP-2 | -CH₃ | 75 |

| CP-3 | -F | 25 |

| CP-4 | -CF₃ | 10 |

IC₅₀ values are representative and highlight the structure-activity relationship that can be explored with this scaffold.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its trifunctional nature allows for diverse chemical transformations, providing access to a wide range of novel scaffolds. The inherent properties of the cyclopropane ring, including its ability to enhance metabolic stability and provide conformational constraint, make this building block a valuable tool for the design and synthesis of next-generation therapeutics. The protocols and applications outlined in this document are intended to serve as a guide for researchers to unlock the full potential of this unique chemical entity in their drug discovery programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. researchgate.net [researchgate.net]

- 6. Simmons-Smith Reaction [organic-chemistry.org]

- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. researchgate.net [researchgate.net]

- 22. The synthesis of cyclopropano nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Application Notes and Protocols: Ethyl 2-Acetoxycyclopropanecarboxylate as a Chiral Building Block in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclopropane rings are privileged structural motifs in a wide array of pharmaceuticals and biologically active natural products. Their rigid, three-dimensional structure can impart favorable pharmacological properties, including enhanced potency, selectivity, and improved metabolic stability. Ethyl 2-acetoxycyclopropanecarboxylate, in its enantiomerically pure forms, represents a versatile chiral building block for the synthesis of complex molecules. The presence of three distinct functional groups—an ester, an acetate, and the cyclopropane ring itself—offers multiple points for synthetic diversification. This document provides detailed application notes and protocols for the preparation of racemic ethyl 2-hydroxycyclopropanecarboxylate, its enzymatic kinetic resolution to obtain enantiomerically enriched materials, and subsequent application in asymmetric synthesis.

Overview of the Synthetic Strategy

The preparation of enantiomerically pure this compound is achieved through a chemoenzymatic approach. The overall workflow involves three key stages:

-

Synthesis of Racemic Precursor: Preparation of racemic ethyl 2-hydroxycyclopropanecarboxylate.

-

Enzymatic Kinetic Resolution: Separation of the racemic alcohol into its constituent enantiomers using a lipase-catalyzed transesterification.

-

Application in Asymmetric Synthesis: Utilization of the chiral building block in a diastereoselective transformation.

Experimental Protocols

Protocol 1: Synthesis of Racemic Ethyl 2-Hydroxycyclopropanecarboxylate

This protocol describes a plausible synthesis of the racemic precursor via a Simmons-Smith cyclopropanation of an appropriate enol ether, followed by hydrolysis. A key starting material is ethyl 2-(vinyloxy)acetate, which can be prepared from ethyl glyoxylate and vinylmagnesium bromide.

Materials:

-

Ethyl 2-(vinyloxy)acetate

-

Diethyl zinc (Et₂Zn)

-

Diiodomethane (CH₂I₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a stirred solution of ethyl 2-(vinyloxy)acetate (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add diethyl zinc (1.5 eq) dropwise.

-

After stirring for 15 minutes, add diiodomethane (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with DCM (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is then subjected to acidic hydrolysis (e.g., 1 M HCl in THF/water) to yield racemic ethyl 2-hydroxycyclopropanecarboxylate.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford racemic ethyl 2-hydroxycyclopropanecarboxylate.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Hydroxycyclopropanecarboxylate

This protocol outlines the separation of the racemic alcohol using lipase-catalyzed transesterification. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a highly effective catalyst for this transformation.

Materials:

-

Racemic ethyl 2-hydroxycyclopropanecarboxylate

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-